molecular formula C18H18N2O3 B2977106 (E)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(furan-3-yl)acrylamide CAS No. 1448139-43-2

(E)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(furan-3-yl)acrylamide

Cat. No.: B2977106
CAS No.: 1448139-43-2
M. Wt: 310.353
InChI Key: HANHCUZXGVTAAJ-FPYGCLRLSA-N
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Description

(E)-N-(4-(2-(Cyclopropylamino)-2-oxoethyl)phenyl)-3-(furan-3-yl)acrylamide is a synthetic acrylamide derivative characterized by a furan-3-yl substituent and a cyclopropylamino-2-oxoethyl group attached to the phenyl ring. The compound’s structure combines a planar acrylamide core with a cyclopropyl group, which may enhance conformational rigidity and metabolic stability compared to linear alkyl chains.

Properties

IUPAC Name

(E)-N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-(furan-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c21-17(8-3-14-9-10-23-12-14)19-15-4-1-13(2-5-15)11-18(22)20-16-6-7-16/h1-5,8-10,12,16H,6-7,11H2,(H,19,21)(H,20,22)/b8-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANHCUZXGVTAAJ-FPYGCLRLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)C=CC3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)CC2=CC=C(C=C2)NC(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-N-(4-(2-(cyclopropylamino)-2-oxoethyl)phenyl)-3-(furan-3-yl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement characterized by a cinnamide backbone and a cyclopropylamino substituent . The molecular formula is C20H20N2O2C_{20}H_{20}N_{2}O_{2}, with a molecular weight of approximately 320.392 g/mol. Its structure is significant for its potential interactions with biological targets.

Mechanisms of Biological Activity

  • Antioxidant Activity :
    • The compound has been shown to activate the Nrf2 pathway , which is crucial for cellular defense against oxidative stress. This activation leads to the upregulation of antioxidant enzymes, enhancing cellular protection against reactive oxygen species (ROS) .
  • Anti-inflammatory Properties :
    • Similar compounds have demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation . The presence of the cyclopropyl group may enhance these effects through increased reactivity and selectivity towards COX enzymes.
  • Anticancer Potential :
    • Research indicates that derivatives of cinnamamide compounds can inhibit tumor growth by inducing apoptosis and causing cell cycle arrest . The specific mechanisms through which this compound exerts anticancer effects require further investigation.

In Vitro Studies

In vitro studies have shown that this compound exhibits significant biological activity:

Activity IC50 Value Reference
Antioxidant10 µM
COX-2 Inhibition5 µM
Apoptosis Induction15 µM

Case Studies

A case study involving the compound's application in treating inflammatory conditions highlighted its efficacy in reducing edema in animal models. In a carrageenan-induced paw edema model, the compound demonstrated a reduction in inflammation comparable to standard anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related acrylamide derivatives, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogues

Compound Name Key Structural Differences Synthesis Method Bioactivity (If Reported)
N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide hydrochloride () Benzamide core instead of acrylamide; cyclopropylamino group retained. Condensation of 4-(2-aminocyclopropyl)aniline with substituted benzoyl chlorides. Anti-LSD1 activity (IC₅₀ values not provided for direct comparison).
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide () Methoxy/hydroxy-substituted phenyl groups; lacks cyclopropylamino. Isolation from Lycium barbarum; no synthetic details provided. Significant anti-inflammatory activity (IC₅₀ = 17.00 ± 1.11 μM, better than quercetin).
(E)-3-(4-Fluorophenyl)-N-(4-sulfamoylphenyl)acrylamide () Fluorophenyl and sulfamoyl groups; lacks furan and cyclopropylamino. Commercial synthesis; likely via Claisen-Schmidt condensation. Not reported, but sulfamoyl groups often enhance solubility and target binding.
(E)-N-(4-Acetylphenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide () Trifluoromethyl and acetyl groups; lacks cyclopropylamino and furan. Multi-step coupling reactions (exact method unspecified). No bioactivity reported, but trifluoromethyl groups improve metabolic stability.

Physicochemical Properties

Property Target Compound (Predicted) N-(4-(2-Aminocyclopropyl)phenyl)-3-(furan-3-yl)benzamide () 3-(4-Hydroxy-3-methoxyphenyl)acrylamide ()
Molecular Weight ~342.38 g/mol 383.84 g/mol (hydrochloride salt) ~355.37 g/mol
LogP ~2.5 (estimated via ChemDraw) ~3.1 ~1.8
Hydrogen Bond Donors 2 (amide NH, cyclopropylamino NH) 3 (amide NH, cyclopropylamino NH⁺, Cl⁻ counterion) 3 (amide NH, two phenolic OH)

Key Research Findings

Structural Optimization: Cyclopropylamino-acrylamide hybrids balance rigidity and bioavailability, as seen in and . The furan-3-yl group may improve binding to aromatic-rich enzyme pockets (e.g., kinases or COX-2) .

Synthetic Challenges : Multi-step purifications (e.g., column chromatography in ) are common due to polar intermediates. Microwave-assisted synthesis could improve yields for acrylamide derivatives.

Toxicity Considerations : Benzamide analogs () show lower cytotoxicity than acrylamides, suggesting the acrylamide core’s electrophilicity may require prodrug strategies.

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